

In Vivo Therapeutic Potential of p53-Y220C Reactivators: A Comparative Analysis

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Compound of Interest

Compound Name: *PhiKan 083*

Cat. No.: *B539824*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of small molecules designed to reactivate the mutant p53 protein, specifically the Y220C variant. While direct in vivo validation data for **PhiKan 083** is not publicly available, this guide leverages data from alternative compounds targeting the same mutation to provide a benchmark for therapeutic efficacy.

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutational inactivation is a hallmark of over half of all human cancers.[1][2] The Y220C mutation in p53, present in approximately 75,000 new cancer cases annually, creates a surface cavity that destabilizes the protein, leading to its denaturation and loss of function.[3][4] Small molecules that can bind to this cavity and stabilize the p53-Y220C mutant protein represent a promising therapeutic strategy.

PhiKan 083, a carbazole derivative, was one of the first molecules identified to bind to the Y220C cavity with a dissociation constant (Kd) of approximately 150-167 μ M, slowing the protein's thermal denaturation.[2][5] While in vitro studies have demonstrated its ability to reduce cell viability, a comprehensive in vivo validation of its therapeutic potential has not been documented in publicly accessible literature.[5]

This guide, therefore, focuses on the in vivo performance of alternative p53-Y220C reactivators, namely rezatapopt (PC14586) and the recently identified compound H3, to provide a framework for evaluating the therapeutic potential of this class of drugs.

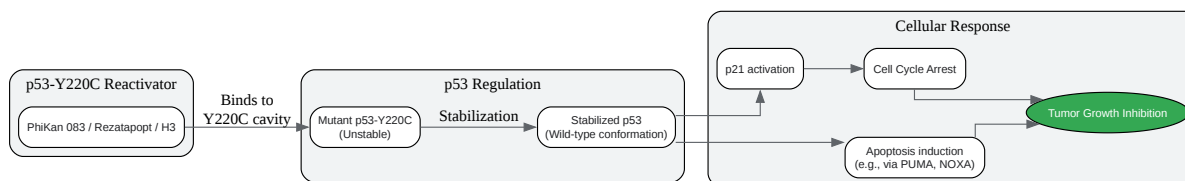
Comparative In Vivo Efficacy

The following table summarizes the available in vivo data for rezatapopt and H3, showcasing their anti-tumor activity in preclinical models.

Compound	Animal Model	Tumor Model	Dosing Regimen	Key Outcomes	Reference
Rezatapopt (PC14586)	Mouse	NUGC-3 xenograft	25 mg/kg and 50 mg/kg, orally, once daily	33% and 71% tumor growth inhibition (TGI), respectively	[6]
Mouse	NUGC-3 xenograft	100 mg/kg, orally, once daily	80% tumor regression	[6]	
H3	Immunodeficient NSG mice	NUGC-3 xenograft	5 mg/kg	Significant inhibition of tumor growth and induction of apoptosis	[7]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for p53-Y220C reactivators is the stabilization of the mutant p53 protein, allowing it to regain its wild-type conformation and function. This restored p53 activity leads to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis, ultimately inhibiting tumor growth.



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Caption: Mechanism of action for p53-Y220C reactivators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Rezatapopt (PC14586) Xenograft Study

- Animal Model: Not specified in the provided abstract, but typically immunodeficient mice (e.g., Nude or NSG) are used for human xenografts.
- Tumor Model: NUGC-3 (human gastric carcinoma) cells, which harbor the TP53 Y220C mutation, were likely subcutaneously implanted.
- Treatment: Rezatapopt was administered orally, once daily, at doses of 25, 50, and 100 mg/kg.
- Endpoint: Tumor growth was monitored, and tumor growth inhibition (TGI) and tumor regression were calculated at the end of the study.[6]

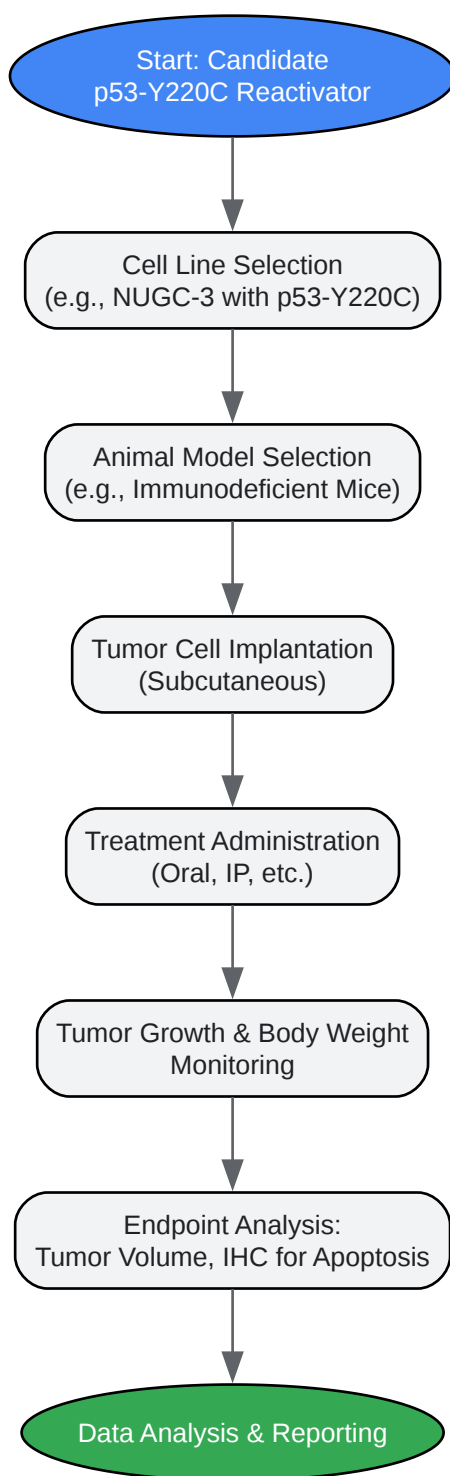
H3 Xenograft Study

- Animal Model: Immunodeficient NSG (NOD scid gamma) mice.

- Tumor Model: 1×10^6 NUGC-3 cells were subcutaneously injected.
- Treatment: Eight days post-inoculation, mice were treated with either a vehicle control or 5 mg/kg of H3.
- Endpoint: Tumor growth was monitored, and the induction of apoptosis in the tumor tissue was assessed.^[7]

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo validation of a p53-Y220C reactivator.



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Caption: General workflow for in vivo efficacy studies.

Conclusion

While **PhiKan 083** laid the groundwork for targeting the p53-Y220C mutation, the lack of public in vivo data makes a direct comparison of its therapeutic potential challenging. However, the promising in vivo efficacy of next-generation compounds like rezatapopt, which has advanced to clinical trials, and the newly discovered H3, strongly validates the therapeutic strategy of reactivating mutant p53.^{[1][7]} These studies provide a crucial benchmark for the continued development of p53-Y220C stabilizers and highlight the potential of this approach to offer a novel therapeutic option for patients with tumors harboring this specific mutation. Future research, including in vivo studies of **PhiKan 083** and its analogs, will be essential to fully understand the comparative efficacy of different chemical scaffolds in reactivating mutant p53.

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